Estrogen Receptor Transactivation Potency: E4 Demonstrates Significantly Lower Potency than E2 and EE
In a luciferase reporter assay (ER-CALUX) using human osteoblastic U2-OS cells stably expressing ERα or ERβ, Estetrol (E4) demonstrated significantly lower potency in transactivating both estrogen receptors compared to Estradiol (E2) and Ethinylestradiol (EE) . The EC50 value for E4 at ERα was 6.2 x 10^-10 M, which is 270-fold higher (less potent) than that of E2 (2.3 x 10^-12 M) and 713-fold higher than that of EE (8.7 x 10^-13 M) . At ERβ, the EC50 for E4 was 1.2 x 10^-8 M, representing a 226-fold lower potency compared to E2 (5.3 x 10^-11 M) and a 48-fold lower potency compared to EE (2.5 x 10^-10 M) .
| Evidence Dimension | Estrogen Receptor Transactivation Potency (EC50) |
|---|---|
| Target Compound Data | ERα EC50: 6.2 x 10^-10 M; ERβ EC50: 1.2 x 10^-8 M |
| Comparator Or Baseline | Estradiol (E2): ERα EC50: 2.3 x 10^-12 M, ERβ EC50: 5.3 x 10^-11 M; Ethinylestradiol (EE): ERα EC50: 8.7 x 10^-13 M, ERβ EC50: 2.5 x 10^-10 M |
| Quantified Difference | E4 is ~270x less potent than E2 at ERα and ~226x less potent at ERβ. E4 is ~713x less potent than EE at ERα and ~48x less potent at ERβ. |
| Conditions | ER-CALUX luciferase reporter assay in human osteoblastic U2-OS cells; 24h exposure to increasing concentrations of compounds. |
Why This Matters
This data confirms that E4 is a fundamentally weaker estrogen agonist at the nuclear receptor level, which is a key determinant of its favorable safety profile, including reduced hepatic and hemostatic effects.
